N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine, 2-methoxyaniline, and various reagents to form the thiadiazoloquinazoline core. Common reaction conditions may involve:
Condensation reactions: to form the quinazoline ring.
Cyclization reactions: to introduce the thiadiazole moiety.
Amidation reactions: to attach the carboxamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the synthetic route for higher yields and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: may produce more saturated derivatives.
Substitution: can result in various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Inhibiting or activating specific pathways: Affecting cellular processes.
Inducing cellular responses: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide include other quinazoline derivatives with different substituents. Examples are:
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer agent.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-33-20-9-5-4-8-18(20)27-23-29-30-22(32)16-11-10-14(12-19(16)28-24(30)34-23)21(31)26-13-15-6-2-3-7-17(15)25/h2-12H,13H2,1H3,(H,26,31)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSKQKVVKMQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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